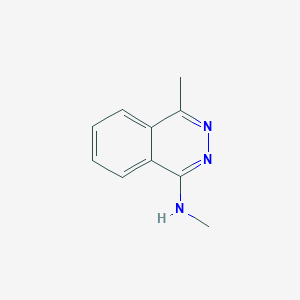

N,4-二甲基酞嗪-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

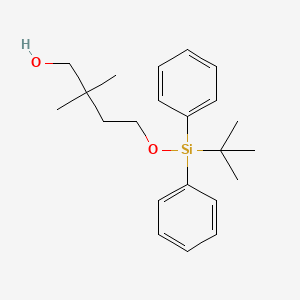

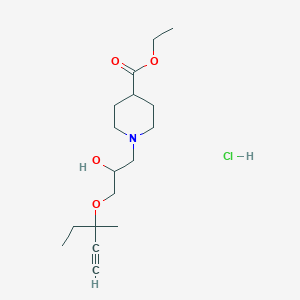

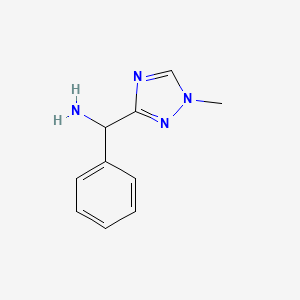

N,4-dimethylphthalazin-1-amine is a chemical compound that is part of the phthalazine class, characterized by a bicyclic heteroaromatic system containing a nitrogen atom. The compound's structure and reactivity are influenced by the presence of the dimethylamino group and its interaction with the phthalazine ring system.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, N,N-Dimethyl-1-naphthylamine was reacted with trifluoroacetic anhydride to produce a compound quantitatively, which then underwent a nucleophilic substitution reaction with various amines to yield nitrogen-nitrogen exchanged products under mild conditions and excellent yields . Another study reported the synthesis of a novel ligand, (E)-N-(3,4-Dimethoxybenzylidene)naphthalen-1-amine (DBNA), by refluxing 1-naphthylamine with 3,4-dimethoxybenzaldehyde, which was characterized using UV-Vis, FT-IR, and 1H-NMR, confirming the structure of the ligand .

Molecular Structure Analysis

The molecular structure of a related compound, 1-dimethylamino-4-chlorophthalazine, was investigated using x-ray diffraction analysis. The study found that the dimethylamino group is rotated about the carbon-nitrogen bond at an angle that deviates from the optimal position for conjugation with the ring. The nitrogen atom exhibited a flattened trigonal-pyramidal conformation, corroborated by NMR data indicating a low barrier to rotation about the carbon-nitrogen bond .

Chemical Reactions Analysis

Chemical reactions involving compounds with dimethylamino groups have been studied, such as the oxidative condensation of N,N-dimethylenaminones with amines to form 1,4-dihydropyridines. This reaction was promoted by oxone and trifluoroacetic acid in an environmentally friendly solvent, PEG-400. The reaction is notable for the unusual oxidation of in situ formed dimethylamine, which contributes to the formation of the 4-methylene group in the dihydropyridine products .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N,4-dimethylphthalazin-1-amine are not detailed in the provided papers, the studies on related compounds suggest that the dimethylamino group can influence the electronic properties and reactivity of the molecule. The molecular structure analysis indicates that the steric and electronic effects of the dimethylamino group can affect the molecule's conformation and its interaction with other chemical entities . The synthesis and reaction studies imply that the compound can participate in nucleophilic substitution and oxidative condensation reactions, which are useful for creating a variety of nitrogen-containing heterocycles .

科学研究应用

电化学性质及应用

N,4-二甲基酞嗪-1-胺衍生物的一个显著应用是在储能装置材料的开发中。例如,合成了季胺官能化的萘二酰亚胺(NDI)衍生物,并对其在水系有机氧化还原液流电池中的潜在应用进行了评估。这项研究突出了该分子的优异溶解性、可逆电子传输能力和稳定性,使其成为储能技术的很有希望的候选物 (Wiberg, Owusu, Wang, & Ahlberg, 2019)。

光化学反应和有机合成

另一个重要的应用领域是有机合成,其中光化学电子转移方法利用 N,N-二甲基萘胺衍生物进行 α,β-不饱和羧酸盐的加成。该过程展示了有机反应中加成的特异性,为电子转移机制和新合成方法的开发提供了见解 (Jahjah 等,2011)。

大气化学

在大气化学中,研究表明,包括与 N,4-二甲基酞嗪-1-胺相关的胺类,可以比氨更有效地增强硫酸-水成核。这一发现对理解大气过程和云的形成具有重要意义,特别关注胺类在大气中促进成核的作用 (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008)。

分析化学应用

N,4-二甲基酞嗪-1-胺衍生物已被用于分析化学中,用于定量估算胺和氨基酸。使用薄层色谱法开发灵敏的检测方法突出了该化合物在增强分析技术中的作用,特别是对于低浓度样品 (Seiler & Wiechmann, 1966)。

催化和生物质转化

该化合物已在催化中得到应用,特别是在生物质基醇的胺化中。该研究领域探索了将可再生资源转化为有价值的化学品,其中胺类作为中间体在生产各种工业产品中发挥着至关重要的作用 (Pera‐Titus & Shi, 2014)。

环境应用

对含三级胺材料对 SO2 等污染物进行选择性去除的研究表明 N,4-二甲基酞嗪-1-胺衍生物的潜在环境应用。这些研究有助于开发用于从大气中吸附和去除有害气体的材料,展示了该化合物在应对环境挑战中的作用 (Tailor, Ahmadalinezhad, & Sayari, 2014)。

属性

IUPAC Name |

N,4-dimethylphthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-8-5-3-4-6-9(8)10(11-2)13-12-7/h3-6H,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNUEZFMOVIJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2504326.png)

![4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2504329.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)

![7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2504337.png)